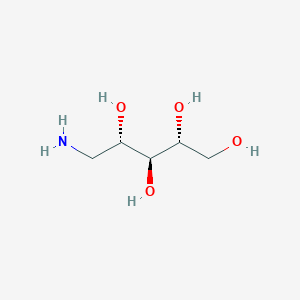

1-Amino-1-deoxy-D-ribitol

Description

Contextualization of 1-Amino-1-deoxy-D-ribitol within the Aminopentitol Class

This compound is a specialized chemical entity belonging to the aminopentitol class of compounds. This classification arises from its distinct molecular architecture: it is an amino sugar alcohol. Structurally, it is derived from a pentitol (B7790432), which is a five-carbon sugar alcohol (also known as a polyol or alditol). wikipedia.org The "amino" prefix indicates that a hydroxyl group (-OH) on the sugar alcohol backbone has been replaced by an amino group (-NH2). wikipedia.org

Specifically, this compound is formed from the pentitol D-ribitol. The nomenclature "1-Amino-1-deoxy" signifies that the hydroxyl group at the first carbon position (C-1) of D-ribitol has been substituted with an amino group. nih.gov Sugar alcohols like ribitol (B610474) are characterized by the general formula HOCH₂(CHOH)ₙCH₂OH. wikipedia.org The introduction of the amino group fundamentally alters the molecule's chemical properties, imparting basicity and creating a center for different types of chemical reactions compared to its parent polyol. Aminopentitols, therefore, represent a bridge between carbohydrate and amine chemistry, making them valuable building blocks in various research domains.

Table 1: Chemical Properties of this compound

| Property | Value | Source |

|---|---|---|

| IUPAC Name | (2R,3S,4S)-5-aminopentane-1,2,3,4-tetrol | nih.gov |

| Molecular Formula | C₅H₁₃NO₄ | nih.gov |

| Molecular Weight | 151.16 g/mol | nih.gov |

| CAS Number | 527-47-9 | nih.govsigmaaldrich.com |

Overview of the D-Ribitol Backbone in Biological and Synthetic Systems

The D-ribitol backbone of this compound is a biologically and synthetically significant structure. Ribitol is a naturally occurring crystalline pentose (B10789219) alcohol formed by the reduction of ribose. wikipedia.org

In biological systems, D-ribitol is a fundamental component of various critical structures:

Bacterial Cell Walls : Ribitol phosphate (B84403) is a primary building block of teichoic acids, which are polymers found in the cell walls of most Gram-positive bacteria, including species like Staphylococcus and Streptococcus. wikipedia.orgebi.ac.ukwikipedia.orgebi.ac.uk These polymers are crucial for cell wall flexibility, ion homeostasis, and cell growth regulation. wikipedia.orgnih.govasm.org

Vitamins and Coenzymes : D-ribitol forms an integral part of the chemical structure of riboflavin (B1680620) (vitamin B2) and flavin mononucleotide (FMN). wikipedia.orgebi.ac.uk FMN is a coenzyme utilized by a class of enzymes known as flavoproteins, which are involved in essential metabolic redox reactions. wikipedia.org

Mammalian Glycosylation : In a more recent discovery, ribitol phosphate has been identified as a novel post-translational modification unit in mammals. oup.com It is a key component of a specific glycan on α-dystroglycan, a protein vital for muscle and brain function. oup.combiocrick.com

In synthetic chemistry, D-ribitol and its derivatives are versatile intermediates. Differentially protected ribitol derivatives are synthesized to allow for the regiospecific attachment of other molecules, such as sugars, to specific hydroxyl groups on the ribitol skeleton. uu.nl These protected derivatives are valuable for the synthesis of complex ribitol-containing oligosaccharides and various other polyhydroxylated compounds. uu.nlacs.org Synthetic routes have been developed using starting materials like thymidine (B127349) to produce anhydro-ribitol derivatives, which are important for creating synthetic oligonucleotides used in biomedical research. tandfonline.comnih.govthieme-connect.com

Table 2: Key Biological Roles of the D-Ribitol Moiety

| Biological Role | Associated Molecules | Organism/System |

|---|---|---|

| Cell Wall Component | Teichoic Acids | Gram-positive bacteria |

| Vitamin Structure | Riboflavin (Vitamin B2) | Various (dietary source) |

| Coenzyme Structure | Flavin Mononucleotide (FMN) | Various |

Historical Perspective on the Study of Amino Sugar Alcohols

The study of amino sugar alcohols is rooted in the broader fields of carbohydrate and amine chemistry. Amino sugars, defined by the replacement of a hydroxyl group with an amine, are ubiquitous in nature, with N-acetyl-D-glucosamine in chitin (B13524) being a prime example. wikipedia.org Similarly, sugar alcohols (alditols) like sorbitol and mannitol (B672) have long been recognized as naturally occurring compounds derived from the reduction of sugars. wikipedia.orgresearchgate.net The convergence of these two classes gives rise to amino sugar alcohols.

Early research, exemplified by studies from the 1960s, focused on the synthesis and basic chemical transformations of these compounds. For instance, a 1964 paper detailed the synthesis of 1-acetamido-1-deoxy-D-ribitol and its subsequent microbiological oxidation by Acetobacter suboxydans to produce acetamido-deoxy ketoses. cdnsciencepub.com This highlights an early interest in using microorganisms for the specific modification of these synthetic molecules.

By the late 1970s and into the 1990s, research expanded to include more detailed investigations into their chemical reactivity and the development of more sophisticated synthetic methods. A 1979 study, for example, examined the oxidative deamination of aminodeoxy sugars. acs.org Work published in 1990 explored benzoylcarbamate cyclization as a route to synthesize amino alcohols and amino sugars. acs.org The challenge of introducing an amino group in a regio- and stereoselective manner onto a sugar scaffold has been a persistent theme in the field. researchgate.net

More recent decades have seen the development of advanced synthetic strategies, such as those using glycals (cyclic enol ether derivatives of monosaccharides) as starting materials to produce amino sugars with high selectivity. wikipedia.orgmdpi.com The growing understanding of the biological roles of amino sugars in natural products, such as antibiotics and glycoproteins, has fueled the continuous evolution of synthetic chemistry to access these complex and valuable molecules. researchgate.netmdpi.comfrontiersin.org

Structure

3D Structure

Properties

IUPAC Name |

(2R,3S,4S)-5-aminopentane-1,2,3,4-tetrol | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H13NO4/c6-1-3(8)5(10)4(9)2-7/h3-5,7-10H,1-2,6H2/t3-,4+,5-/m0/s1 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RNHXWPCUJTZBAR-LMVFSUKVSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(C(C(C(CO)O)O)O)N | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C([C@@H]([C@@H]([C@@H](CO)O)O)O)N | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H13NO4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

151.16 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Chemical Synthesis and Derivatization of 1 Amino 1 Deoxy D Ribitol

Strategies for the Preparation of 1-Amino-1-deoxy-D-ribitol

The preparation of this compound can be achieved through several synthetic pathways, with reductive amination of D-ribose being a primary method.

The most direct and common method for synthesizing this compound is the reductive amination of D-ribose. This one-pot reaction typically involves treating D-ribose with an amine source, most commonly ammonia, to form an intermediate imine or Schiff base, which is then reduced in situ to the desired primary amine. google.com The process, referred to as the reductive alkylation of ammonia, has been established as a reliable method. cdnsciencepub.com Optimized conditions for this reaction have been reported to achieve yields as high as 82%. While effective with ammonia, reductive amination attempts using less nucleophilic aryl amines, such as aniline, with D-ribose have been reported to be unsuccessful. massey.ac.nz

Table 1: Reductive Amination of D-Ribose

| Precursor | Reagent | Product | Key Features |

|---|

Beyond direct reductive amination, alternative synthetic strategies have been developed. One notable multi-step synthesis also starts from D-ribose but proceeds through different intermediates to control stereochemistry. researchgate.net This route begins with the conversion of D-ribose to 2,3-O-Isopropylidene-D-ribono-1,4-lactone. researchgate.net A key step involves the base-promoted hydrolysis of a 5-chlorinated D-ribonolactone derivative, which proceeds with an inversion of configuration at the C-4 position to yield an L-Lyxonolactone intermediate. researchgate.netsemanticscholar.org Subsequent steps involve reduction, mesylation, and cyclization with benzylamine, which induces another configurational inversion at C-4. researchgate.net This double inversion strategy ultimately constructs the D-ribo-configured pyrrolidine (B122466) ring, which after deprotection, yields the related compound 1,4-dideoxy-1,4-imino-D-ribitol (DRB). researchgate.netsemanticscholar.org While this specific synthesis leads to an iminoribitol, the methodological advancements in controlling stereochemistry through sequential inversions represent a sophisticated alternative to direct amination. researchgate.net

Synthesis of Chemically Modified this compound Analogues

The primary amine and multiple hydroxyl groups of this compound are functional handles that allow for various chemical modifications and the synthesis of diverse analogues.

The primary amino group of this compound can be readily acetylated to form the corresponding amide, 1-Acetamido-1-deoxy-D-ribitol. cdnsciencepub.comcdnsciencepub.com This transformation is typically achieved through N-acetylation using aqueous acetic anhydride. cdnsciencepub.comcdnsciencepub.com The resulting acetylated compound is a stable, crystalline solid and serves as a precursor for further reactions, such as microbiological oxidations. cdnsciencepub.com The protection of the amine as an amide is a common strategy in carbohydrate chemistry to modify its reactivity and physical properties.

Primary amines, such as this compound, react with aldehydes and ketones to form Schiff bases (imines). This reaction has been effectively utilized as a method for purification. cdnsciencepub.comcdnsciencepub.com Specifically, crude this compound can be reacted with salicylaldehyde (B1680747) to form a crystalline salicylidene Schiff's base. cdnsciencepub.comcdnsciencepub.com The stability and crystallinity of this derivative facilitate its isolation and purification from reaction mixtures. The pure amino-polyol can then be regenerated from the Schiff base for use in subsequent synthetic steps. cdnsciencepub.com This method highlights the utility of derivatization for purposes beyond creating a final target molecule. nih.gov

The carbon-carbon bonds within the polyol chain of this compound and its derivatives can be cleaved under specific oxidative conditions. biosynth.com The activation of bond cleavage can be accomplished using reagents like hydrogen chloride or metaperiodate. biosynth.com For the acetylated analogue, 1-Acetamido-1-deoxy-D-ribitol, oxidation with a limited amount of sodium metaperiodate results in preferential cleavage of the bond between C-4 and C-5. cdnsciencepub.com This selective cleavage is determined by the production of formaldehyde (B43269) and indicates that the vicinal diol at that position is the most susceptible to oxidation. cdnsciencepub.com Such selective bond cleavage reactions are valuable for degrading the carbon skeleton in a controlled manner for structural elucidation or for the synthesis of smaller, functionalized molecules. cdnsciencepub.com

Table 2: Derivatization Reactions of this compound

| Reaction Type | Reagent(s) | Product | Purpose/Application |

|---|---|---|---|

| N-Acetylation | Acetic Anhydride | 1-Acetamido-1-deoxy-D-ribitol | Protection of the amino group, synthesis of analogues. cdnsciencepub.comcdnsciencepub.com |

| Schiff Base Formation | Salicylaldehyde | Crystalline Salicylidene Schiff Base | Purification of the crude product. cdnsciencepub.comcdnsciencepub.com |

Generation of Cyclic Structures from this compound

The intramolecular cyclization of this compound is a key process for the formation of polyhydroxylated pyrrolidines, a class of compounds known as iminosugars. One of the most significant cyclic structures derived from this aminopentitol is 1,4-dideoxy-1,4-imino-D-ribitol (DRB), a potent inhibitor of several glycosidases. While the direct cyclization of this compound is not the most commonly reported synthetic route, the formation of the characteristic pyrrolidine ring with the D-ribo configuration is a central theme in its chemical synthesis.

A prevalent strategy for the synthesis of 1,4-dideoxy-1,4-imino-D-ribitol involves a multi-step sequence starting from D-ribose. In one convenient synthesis, D-ribose is first converted to L-lyxonolactone. This key intermediate, possessing an inverted configuration at the C-4 position, is then transformed into a dimesylated L-lyxitol. The crucial cyclization step is achieved by reacting this dimesylated intermediate with an amine, such as benzylamine. This reaction proceeds with another inversion of configuration at C-4, yielding the desired D-ribo-configured pyrrolidine system. Subsequent deprotection affords 1,4-dideoxy-1,4-imino-D-ribitol. researchgate.net

| Step | Reactant(s) | Reagents/Conditions | Product |

| 1 | 2,3-O-Isopropylidene-D-ribono-1,4-lactone | (COCl)₂, DMF, CH₂Cl₂ | 5-Chloro-5-deoxy-2,3-O-isopropylidene-D-ribono-1,4-lactone |

| 2 | 5-Chloro-5-deoxy-2,3-O-isopropylidene-D-ribono-1,4-lactone | KOH, H₂O, then 3 M HCl | 2,3-O-Isopropylidene-L-lyxono-1,4-lactone |

| 3 | 2,3-O-Isopropylidene-L-lyxono-1,4-lactone | TBSCl, imidazole, CH₂Cl₂ | 5-O-tert-Butyldimethylsilyl-2,3-O-isopropylidene-L-lyxono-1,4-lactone |

| 4 | 5-O-tert-Butyldimethylsilyl-2,3-O-isopropylidene-L-lyxono-1,4-lactone | NaBH₄, MeOH | 5-O-tert-Butyldimethylsilyl-2,3-O-isopropylidene-L-lyxitol |

| 5 | 5-O-tert-Butyldimethylsilyl-2,3-O-isopropylidene-L-lyxitol | MsCl, pyridine | 5-O-tert-Butyldimethylsilyl-1,4-di-O-mesyl-2,3-O-isopropylidene-L-lyxitol |

| 6 | 5-O-tert-Butyldimethylsilyl-1,4-di-O-mesyl-2,3-O-isopropylidene-L-lyxitol | PhCH₂NH₂ (BnNH₂), toluene | N-Benzyl-5-O-tert-butyldimethylsilyl-1,4-dideoxy-1,4-imino-2,3-O-isopropylidene-D-ribitol |

| 7 | N-Benzyl-5-O-tert-butyldimethylsilyl-1,4-dideoxy-1,4-imino-2,3-O-isopropylidene-D-ribitol | 1 M HCl | N-Benzyl-1,4-dideoxy-1,4-imino-D-ribitol hydrochloride |

| 8 | N-Benzyl-1,4-dideoxy-1,4-imino-D-ribitol hydrochloride | H₂, 10% Pd/C, H₂O | 1,4-Dideoxy-1,4-imino-D-ribitol |

Table 1: Synthetic pathway to 1,4-dideoxy-1,4-imino-D-ribitol from a D-ribose derivative. researchgate.net

Synthesis of Aminopentitol Derivatives with Distinct Substituents

The cyclic form of this compound, 1,4-dideoxy-1,4-imino-D-ribitol (DRB), serves as a versatile scaffold for the synthesis of a wide array of derivatives with distinct substituents. These modifications are primarily aimed at exploring the structure-activity relationships of these compounds as glycosidase inhibitors and for other biological applications. The main points of derivatization are the secondary amine of the pyrrolidine ring and the carbon atoms of the ring itself.

N-Substituted Derivatives:

The nitrogen atom of the iminoribitol ring is a common site for modification. N-alkylation and N-arylation reactions are frequently employed to introduce a variety of substituents. These reactions typically involve the reaction of the parent iminosugar, or a protected form, with an appropriate alkyl or aryl halide or through reductive amination with aldehydes.

For instance, a series of N-arylmethyl-iminoribitol derivatives have been synthesized as potential inhibitors of nucleoside hydrolase. vub.ac.be The synthesis often starts with a protected form of the iminoribitol, such as 5-O-tert-butyldimethylsilyl-1,4-dideoxy-1,4-imino-2,3-O-isopropylidene-D-ribitol, which is then reacted with an arylmethylbromide. Subsequent deprotection yields the final N-substituted derivatives. vub.ac.be Reductive amination is another powerful method, where the iminoribitol is reacted with an arylcarboxaldehyde in the presence of a reducing agent like polymer-supported cyanoborohydride. vub.be

A variety of substituents have been successfully introduced onto the nitrogen atom, leading to compounds with diverse biological activities. Some examples of synthesized N-substituted derivatives of 1,4-dideoxy-1,4-imino-D-ribitol are presented in the table below.

| Derivative Name | Substituent on Nitrogen | Synthetic Method | Precursor |

| N-(8-quinolinyl)methyl-1,4-dideoxy-1,4-imino-D-ribitol | (8-quinolinyl)methyl | N-alkylation | 5-O-tert-Butyldimethylsilyl-1,4-dideoxy-1,4-imino-2,3-O-isopropylidene-D-ribitol |

| N-(9-deaza-adenin-9-yl)methyl-1,4-dideoxy-1,4-imino-D-ribitol | (9-deaza-adenin-9-yl)methyl | N-alkylation | 5-O-tert-Butyldimethylsilyl-1,4-dideoxy-1,4-imino-2,3-O-isopropylidene-D-ribitol |

| N-(9-deazahypoxanthin-9-yl)methyl-1,4-dideoxy-1,4-imino-D-ribitol | (9-deazahypoxanthin-9-yl)methyl | N-alkylation | 5-O-tert-Butyldimethylsilyl-1,4-dideoxy-1,4-imino-2,3-O-isopropylidene-D-ribitol |

| N-alkylated 1,4-dideoxy-1,4-imino-D-ribitol derivatives | Various alkyl groups | Selective N-alkylation | 1,4-dideoxy-1,4-imino-D-ribitol |

| 2-Acetamido-N-benzyl-1,4-imino-1,2,4-trideoxy-L-ribitol | Benzyl | N-benzylation | 2-Acetamido-1,4-imino-1,2,4-trideoxy-L-ribitol |

Table 2: Examples of N-Substituted Derivatives of 1,4-dideoxy-1,4-imino-D-ribitol and related compounds. vub.ac.bevub.bemdpi.comacademie-sciences.fr

C-Substituted Derivatives:

Modification of the carbon backbone of the pyrrolidine ring allows for the synthesis of another class of derivatives. While less common than N-substitution, methods for the introduction of alkyl and aryl groups at specific carbon atoms have been developed, particularly for related polyhydroxypyrrolidines. These syntheses often involve more complex multi-step sequences starting from chiral precursors. For example, C-3 and C-4 alkylated analogues of (2R,3S,4R)-3,4-dihydroxy-2-(hydroxymethyl)pyrrolidine have been synthesized from 4-hydroxy-L-proline. acs.org

Biosynthesis and Metabolic Pathways Involving 1 Amino 1 Deoxy D Ribitol

Enzymatic Formation of 1-Amino-1-deoxy-D-ribitol in Biological Systems

The biosynthesis of this compound originates from precursors within the central carbon metabolism. The pathway involves the transformation of a common pentose (B10789219) sugar into a ketose, which then undergoes amination and reduction to yield the final amino-alcohol product.

The initial step in the formation of this compound involves the enzymatic conversion of a ribose precursor to ribulose. biosynth.com In most biological systems, this occurs within the pentose phosphate (B84403) pathway (PPP), a major route for generating essential precursors for nucleotide synthesis and reducing equivalents for biosynthetic processes.

Within the PPP, D-ribose 5-phosphate is converted to D-ribulose 5-phosphate by the enzyme ribose-5-phosphate isomerase. Alternatively, D-ribulose 5-phosphate is a direct product of the oxidative phase of the PPP, formed from 6-phosphogluconate by the enzyme phosphogluconate dehydrogenase. wikipedia.org This D-ribulose 5-phosphate is a key intermediate that can be channeled into various metabolic fates, including serving as the foundational carbon skeleton for this compound. wikipedia.orgnih.gov The enzyme ribulose-phosphate 3-epimerase also acts on D-ribulose 5-phosphate, converting it to D-xylulose 5-phosphate, highlighting its central role at a key metabolic branch point. nih.govresearchgate.net

Following the generation of a ribulose precursor, the subsequent enzymatic steps to produce free this compound involve amination and reduction. While ribulose is established as the precursor, the specific enzymes that catalyze the direct amination and reduction of free ribulose to form this compound are not extensively detailed in available scientific literature. In related pathways, such as the biosynthesis of riboflavin (B1680620), the ribityl moiety is derived from ribulose 5-phosphate, and amino groups are incorporated into a pyrimidine-based precursor molecule before the final assembly of the isoalloxazine ring. agriculturejournals.cz This suggests that the formation of an amino-ribitol structure is a known biochemical transformation, though the specific enzymes for the production of the free compound remain an area for further investigation.

This compound as an Intermediate in Coenzyme and Metabolite Biosynthesis

The primary recognized metabolic significance of this compound is its role as a structural component in the biosynthesis of complex coenzymes, most notably in methanogenic archaea.

Some general biochemical literature suggests that this compound may act as an intermediate in the synthesis of flavins and Coenzyme A. biosynth.com However, detailed examination of the established biosynthetic pathways for these cofactors does not currently support a direct role for free this compound.

Flavin Biosynthesis: The canonical pathway for riboflavin (vitamin B2) synthesis begins with guanosine 5'-triphosphate (GTP) and ribulose 5-phosphate. nih.gov The side chain of riboflavin is a ribityl group, not an amino-ribityl group, and is formed through a series of reactions that reduce the ribosyl side chain of a pyrimidine intermediate. agriculturejournals.czrcsb.org

Coenzyme A Biosynthesis: The biosynthesis of Coenzyme A is a well-characterized pathway that starts from the vitamin pantothenate (B5), cysteine, and ATP. nih.govnih.govyoutube.com It does not involve pentose or amino-pentitol intermediates.

Therefore, while the structural similarity to components of these molecules is noted, a specific role for this compound as a direct precursor in these major pathways is not substantiated by current detailed biochemical evidence.

A definitive role for the this compound structure is found in the biosynthesis of methanopterin, a C1-carrier coenzyme essential for methanogenesis in archaea. The core structure of methanopterin includes a 1-(4-Aminophenyl)-1-deoxy-D-ribitol (APDR) moiety.

The formation of this moiety is a multi-step process. The pathway begins with the condensation of 4-aminobenzoic acid (pABA) and 5-phospho-α-D-ribosyl-1-pyrophosphate (PRPP), a reaction catalyzed by 4-(β-D-ribofuranosyl)aminobenzene-5′-phosphate (RFA-P) synthase. unl.edunih.gov This initial reaction is unique as it forms a C-riboside instead of a more common N-riboside. unl.edu Following several intermediate steps where this ribofuranosyl-aminobenzene structure is attached to a pterin precursor, a key reduction reaction occurs. This reduction converts the ribose moiety into the final 1-deoxy-D-ribitol structure, thus forming the completed APDR component of the growing methanopterin molecule.

Table 1: Key Molecules in the Biosynthesis of the APDR Moiety of Methanopterin

| Molecule Name | Abbreviation | Role in Pathway |

| 4-Hydroxybenzoic Acid | 4-HBA | In vivo precursor to the aminophenyl group |

| 4-Aminobenzoic Acid | pABA | Direct precursor condensed with PRPP |

| 5-Phospho-α-D-ribosyl-1-pyrophosphate | PRPP | Provides the ribose-phosphate unit |

| 4-(β-D-ribofuranosyl)aminobenzene 5′-phosphate | RFA-P | Product of the initial condensation reaction |

| 1-(4-Aminophenyl)-1-deoxy-D-ribitol | APDR | Final structural moiety within the methanopterin core |

Research in methanogenic archaea has demonstrated that 4-hydroxybenzoic acid (4-HBA) is the in vivo precursor to the aminophenyl portion of the APDR moiety. For this transformation to occur, the hydroxyl group at the C4 position of the aromatic ring must be replaced with an amino group at some point during the biosynthetic pathway. This biochemical conversion of a phenol to an aniline is a critical step. While 4-HBA is a known substrate for various monooxygenases and hydroxylases in other organisms, the specific enzymatic mechanism for its direct amination in the context of methanopterin biosynthesis in archaea is a subject of ongoing investigation. ebi.ac.uknih.gov

Formation of 1-(4-Aminophenyl)-1-deoxy-D-ribitol (APDR) Moiety in Methanopterin in Methanogenic Archaea

Enzymatic Steps: Phosphoribosyl Pyrophosphate (PRPP) Involvement and Amino Group Incorporation

The biosynthesis of this compound originates from 5-phosphoribosyl-1-pyrophosphate (PRPP), a key metabolite in cellular processes. PRPP is an activated form of ribose-5-phosphate and is utilized in the synthesis of purine and pyrimidine nucleotides, as well as the amino acids histidine and tryptophan. nih.gov The initial step involves the conversion of PRPP to 5-phosphoribosyl-1-amine (PRA) by the enzyme amidophosphoribosyltransferase (PurF), which incorporates an amino group from glutamine. nih.gov

Subsequent enzymatic reactions lead to the formation of this compound. In the context of galactosyrin biosynthesis, the enzyme GsnB, a reductase, is thought to convert PRA into this compound-5-phosphate (1ADRP). yuntsg.comnih.gov This is followed by the removal of the phosphate group by a phosphatase, GsnC, to yield this compound. yuntsg.comnih.govnih.govbiorxiv.org

Connections to Riboflavin Synthesis Pathways in Microorganisms

The biosynthetic pathway of this compound shares intermediates and enzymatic machinery with the riboflavin (vitamin B2) synthesis pathway. The enzyme GsnB, involved in galactosyrin biosynthesis, is homologous to RibD reductase, an enzyme that functions in the riboflavin synthesis pathway. nih.govbiorxiv.org This homology suggests a close evolutionary and metabolic relationship between these two pathways. Riboflavin is essential for cellular redox reactions and is synthesized by many plants and bacteria. nih.gov The genes involved in riboflavin synthesis, such as ribA, ribBA, ribC, and ribD, are crucial for the basic metabolic functions of various microorganisms. nih.gov

Putative Role in Galactosyrin Biosynthesis in Bacterial Pathogens

Recent research has implicated this compound as a key intermediate in the biosynthesis of galactosyrin, an iminosugar produced by the plant pathogen Pseudomonas syringae. nih.govbiorxiv.org Galactosyrin acts as an inhibitor of plant β-galactosidase, an enzyme involved in plant defense mechanisms. biorxiv.org The biosynthesis of galactosyrin is thought to proceed through the following steps:

Conversion of PRA to this compound-5-phosphate (1ADRP) by the reductase GsnB. yuntsg.comnih.gov

Dephosphorylation of 1ADRP by the phosphatase GsnC to form this compound (1ADR). yuntsg.comnih.govnih.govbiorxiv.org

Oxidation of the secondary hydroxyl group in 1ADR by the oxidase GsnA to produce the ketose 5-amino-5-deoxy-L-ribulose (5ADR). yuntsg.comnih.govnih.govbiorxiv.org

Spontaneous conversion of 5ADR into the hydrated form of galactosyrin. yuntsg.comnih.govnih.govbiorxiv.org

This pathway highlights the central role of this compound in the production of a virulence factor by a bacterial pathogen. researchgate.net

Enzymatic Transformations and Biochemical Reactivity of this compound and its Derivatives

The chemical structure of this compound and its derivatives makes them substrates for various enzymatic transformations, particularly oxidation reactions catalyzed by specific microorganisms.

Microbiological Oxidation by Specific Bacterial Strains (e.g., Acetobacter suboxydans)

The bacterium Acetobacter suboxydans (now reclassified as Gluconobacter oxydans) is known for its ability to perform incomplete oxidation of various sugars and polyols. nih.govresearchgate.net Studies have shown that Acetobacter suboxydans can oxidize the acetylated derivative of this compound, 1-acetamido-1-deoxy-D-ribitol. researchgate.net This microbiological oxidation results in the formation of the crystalline acyclic 2-pentulose, 5-acetamido-5-deoxy-L-erythro-pentulose. researchgate.net

Regioselective Oxidations of Aminopolyols by Gluconobacter oxydans and Related Biocatalysis

Gluconobacter oxydans is a versatile biocatalyst widely used in industrial applications due to its capacity for regio- and stereoselective oxidation of sugars, polyols, and alcohols. nih.govresearchgate.netresearchgate.net This bacterium possesses a variety of membrane-bound dehydrogenases that catalyze these oxidations. nih.govtum.de While direct oxidation of this compound by G. oxydans is not extensively documented in the provided search results, the bacterium is known to oxidize other aminopolyols. For instance, it catalyzes the regioselective oxidation of N-formyl-1-amino-1-deoxy-D-sorbitol to N-formyl-6-amino-6-deoxy-L-sorbose. researchgate.net These biotransformations are valuable in the synthesis of important pharmaceutical compounds. researchgate.netresearchgate.net The enzymes responsible for these oxidations are often pyrroloquinoline quinone (PQQ)-dependent dehydrogenases located on the outer surface of the cytoplasmic membrane. nih.govresearchgate.net

Table 1: Examples of Aminopolyol Oxidations by Gluconobacter oxydans

| Substrate | Product | Reference |

|---|---|---|

| N-formyl-1-amino-1-deoxy-D-sorbitol | N-formyl-6-amino-6-deoxy-L-sorbose | researchgate.net |

Enzyme Inhibition Studies: Mechanisms of Interaction with Biochemical Pathways

Derivatives of this compound have been investigated as enzyme inhibitors. For example, 1,4-dideoxy-1,4-imino-D-ribitol (DRB) is a known inhibitor of enzymes that process [α-aza]ribosyl groups. researchgate.net Similarly, 1,5-dideoxy-1,5-imino-ribitol derivatives have shown potent inhibitory activity against bovine β-galactosidases and almond β-glucosidase. nih.gov The inhibitory mechanism of such iminosugars often involves mimicking the natural substrate and binding to the active site of the enzyme. For instance, galactosyrin, which is biosynthesized from this compound, inhibits β-galactosidase by binding to its active site and mimicking the conformation of galactose. biorxiv.org

Applications of 1 Amino 1 Deoxy D Ribitol in Academic Research

Role as a Biochemical Reagent and Intermediate in Organic Synthesis

The chemical reactivity of 1-Amino-1-deoxy-D-ribitol allows it to function as both a reagent in biochemical assays and a starting material for complex organic syntheses. Its primary amine can undergo typical reactions like amide formation with carboxylic acids, alkylation with alkyl halides, or the formation of Schiff bases with aldehydes and ketones. The compound is water-soluble and stable under various conditions, which facilitates its use in aqueous biochemical systems.

This compound is utilized as a precursor in the synthesis of glycoconjugates. Glycoconjugates are critical biomolecules where a carbohydrate is covalently linked to a non-carbohydrate moiety, such as a protein or lipid. nih.gov These molecules are major components of cell surfaces and are involved in crucial biological processes, including cell recognition, signaling, and host-pathogen interactions. nih.gov

In research, synthetic glycoconjugates are indispensable tools. The synthesis often involves rare deoxy amino sugars, which are characteristic of bacterial polysaccharides and are virtually absent in humans. nih.gov By incorporating this compound or its derivatives into larger structures, researchers can create specific probes to study the function of natural glycoconjugates or develop vaccine candidates against pathogenic bacteria. nih.gov The amino group provides a convenient handle for conjugation to other molecules, enabling the construction of these complex research tools.

Deoxy sugar analogues are valuable for investigating the mechanisms of enzymes involved in carbohydrate metabolism. nih.gov this compound and related 1-deoxypolyols can be used to probe the substrate specificity and structural requirements of enzymes. nih.gov For example, studies with similar compounds have been used to revise the understanding of substrate requirements for enzymes like glucitol dehydrogenase, showing that a 1-hydroxy group is not always essential for binding. nih.gov

By acting as a substrate analog, this compound can help elucidate the metabolic pathways of its parent molecule, ribitol (B610474). The metabolism of D-ribitol in organisms like Lactobacillus casei involves a series of enzymatic steps, including phosphorylation by a phosphotransferase system (PTS) and subsequent oxidation by a dehydrogenase. nih.gov Using an analog like this compound allows researchers to study these enzymes' binding pockets and catalytic mechanisms without the molecule undergoing the complete metabolic breakdown of the natural substrate.

Table 1: Research Applications of this compound as a Reagent/Intermediate

| Application Area | Specific Role of this compound | Research Outcome |

| Glycoconjugate Synthesis | Precursor molecule providing a carbohydrate-like backbone with a reactive amine. | Creation of synthetic glycoconjugates for studying cellular recognition and developing potential vaccines. nih.gov |

| Enzyme Mechanism Studies | Substrate analog for carbohydrate-metabolizing enzymes. | Elucidation of enzyme specificity, binding requirements, and catalytic mechanisms. nih.gov |

Utility as a Research Tool for Biological Process Investigations

Beyond its role in synthesis, this compound is employed directly as a tool to investigate complex biological systems and pathways.

As a substrate analog, this compound can be used to understand how certain therapeutic agents work. It has been described as a compound that can obstruct the synthesis of bacterial cell walls by disrupting the peptidoglycan assembly process. This function allows it to be used as a research tool to study the mechanisms of antibiotics that target cell wall synthesis. By observing how this simple aminopentitol interferes with the intricate enzymatic machinery of bacteria, researchers can gain insights into the mode of action of more complex antibacterial drugs.

The study of deoxy sugars is critical for understanding various biological phenomena, from metabolism to taste reception. taylorandfrancis.com Deoxy sugar analogues are effective tools for probing metabolic pathways like glycolysis. nih.gov For instance, the related compound 1-deoxy-D-fructose has been shown to be a better inhibitor of erythrocyte glycolysis than 2-deoxyglucose, and its phosphorylated form acts as a competitive inhibitor of phosphoglucose (B3042753) isomerase. nih.gov While 1-deoxypolyols themselves were found to be ineffective as glycolysis inhibitors in that specific study, their use highlights the methodology where this compound could be applied to investigate other metabolic pathways. nih.gov

Furthermore, research on ribitol has shown it can alter glycolysis in breast cancer cells and can act synergistically with other anti-cancer drugs. mdpi.com This suggests that derivatives like this compound could be valuable research tools for investigating how sugar alcohols and their amino derivatives modulate cancer cell metabolism, potentially leading to new therapeutic strategies. mdpi.com

Precursor in the Synthesis of Advanced Chemical Structures

This compound serves as a fundamental building block for the synthesis of more complex and advanced chemical structures with potential pharmaceutical applications. Its inherent chirality, derived from its parent sugar, makes it a valuable chiral auxiliary. In organic synthesis, a chiral auxiliary is used to guide reactions to produce a specific stereoisomer, which is a critical aspect of creating bioactive pharmaceuticals.

A key example is its use in the synthesis of iminosugars, such as 1,4-dideoxy-1,4-imino-D-ribitol (DRB). Iminosugars are carbohydrate mimics where the ring oxygen is replaced by a nitrogen atom. This class of compounds is known for inhibiting glycosidases and is investigated for various therapeutic properties. The synthesis of DRB can start from D-ribose, a closely related precursor, and involves multiple steps of chemical transformation, including cyclization with an amine to form the characteristic pyrrolidine (B122466) ring system of the iminosugar. researchgate.net This demonstrates how the fundamental structure of a sugar alcohol derivative can be elaborated into advanced, heterocyclic structures with significant biological interest.

Development of Nucleoside Analogues for Chemical Biology Research

Nucleoside analogues are fundamental tools in chemical biology and medicinal chemistry, often acting as probes for studying enzymatic processes or as therapeutic agents. While this compound is a logical precursor for the synthesis of certain nucleoside analogues due to its ribose-derived structure, direct literature examples of its use are not extensively documented. However, the synthesis of nucleoside analogues from the closely related precursor, D-ribose, is a well-established field. These syntheses often involve the modification of the ribose sugar, followed by the coupling with a nucleobase mimic.

For instance, the synthesis of C-nucleoside analogues, where the nucleobase is attached to the ribose moiety via a carbon-carbon bond, can be achieved from D-ribose derivatives rsc.org. It is conceivable that this compound could be chemically modified to serve as a synthon in similar synthetic strategies. The primary amine of this compound offers a reactive handle for the introduction of various functionalities, which could then be elaborated into diverse nucleoside analogue structures.

Furthermore, the enzymatic synthesis of nucleoside analogues often utilizes enzymes that can tolerate modified sugar substrates mdpi.commdpi.comnih.gov. In principle, enzymes such as nucleoside phosphorylases or transferases could potentially accept this compound or its derivatives as substrates for the creation of novel nucleoside structures. The development of chemoenzymatic strategies involving this amino sugar alcohol could open new avenues for the efficient and stereoselective synthesis of complex nucleoside analogues for chemical biology research.

Synthesis of Iminosugar Derivatives (e.g., 1,4-Dideoxy-1,4-imino-D-ribitol)

Iminosugars are a class of carbohydrate mimics where the endocyclic oxygen atom is replaced by a nitrogen atom. Many iminosugars are potent inhibitors of glycosidases and glycosyltransferases, making them valuable tools for studying carbohydrate metabolism and potential therapeutic agents scispace.com. This compound serves as a key conceptual, and potentially practical, precursor for the synthesis of iminosugar derivatives, particularly those with a ribitol configuration.

A notable example is the synthesis of 1,4-Dideoxy-1,4-imino-D-ribitol (DIR), a polyhydroxylated pyrrolidine that has garnered interest for its biological activities. While direct synthesis from this compound is not prominently reported, a convenient synthesis of DIR has been developed starting from D-ribose kab.ac.ugresearchgate.net. This multi-step synthesis highlights the chemical transformations required to convert a ribose-based starting material into an iminosugar.

The synthesis from D-ribose involves the formation of a lactone, followed by a series of protection, activation, and cyclization steps. A key transformation is the intramolecular cyclization involving a nitrogen nucleophile to form the pyrrolidine ring of the iminosugar researchgate.net. It is plausible that a synthetic route starting from this compound could be devised, where the existing primary amine is strategically utilized for the ring-closing step to form the iminosugar core. This would offer an alternative and potentially more direct pathway to certain iminosugar derivatives.

The general synthetic utility of this compound as a building block for complex organic synthesis has been recognized . Its functional handles allow for a variety of synthetic transformations, making it a versatile precursor for the synthesis of glycoconjugates and other complex molecules .

Below is an interactive data table summarizing a reported synthetic route to 1,4-Dideoxy-1,4-imino-D-ribitol from a D-ribose derivative, illustrating the types of chemical transformations involved in the synthesis of such iminosugars.

| Step | Starting Material | Reagents and Conditions | Product | Yield (%) |

| 1 | 2,3-O-Isopropylidene-D-ribono-1,4-lactone | (COCl)₂, DMF, CH₂Cl₂ | 5-Chloro-5-deoxy-2,3-O-isopropylidene-D-ribono-1,4-lactone | 97 |

| 2 | 5-Chloro-5-deoxy-2,3-O-isopropylidene-D-ribono-1,4-lactone | KOH, H₂O, then 3 M HCl | 2,3-O-Isopropylidene-L-lyxono-1,4-lactone | Quantitative |

| 3 | 2,3-O-Isopropylidene-L-lyxono-1,4-lactone | TBSCl, imidazole, CH₂Cl₂ | 5-O-(tert-Butyldimethylsilyl)-2,3-O-isopropylidene-L-lyxono-1,4-lactone | 91 |

| 4 | 5-O-(tert-Butyldimethylsilyl)-2,3-O-isopropylidene-L-lyxono-1,4-lactone | NaBH₄, MeOH | 5-O-(tert-Butyldimethylsilyl)-2,3-O-isopropylidene-L-lyxitol | 95 |

| 5 | 5-O-(tert-Butyldimethylsilyl)-2,3-O-isopropylidene-L-lyxitol | MsCl, pyridine | 1,4-Di-O-mesyl-5-O-(tert-butyldimethylsilyl)-2,3-O-isopropylidene-L-lyxitol | 85 |

| 6 | 1,4-Di-O-mesyl-5-O-(tert-butyldimethylsilyl)-2,3-O-isopropylidene-L-lyxitol | PhCH₂NH₂ (BnNH₂), toluene | N-Benzyl-1,4-dideoxy-1,4-imino-5-O-(tert-butyldimethylsilyl)-2,3-O-isopropylidene-D-ribitol | 86 |

| 7 | N-Benzyl-1,4-dideoxy-1,4-imino-5-O-(tert-butyldimethylsilyl)-2,3-O-isopropylidene-D-ribitol | 1 M HCl | N-Benzyl-1,4-dideoxy-1,4-imino-D-ribitol hydrochloride | Quantitative |

| 8 | N-Benzyl-1,4-dideoxy-1,4-imino-D-ribitol hydrochloride | H₂, 10% Pd/C, H₂O | 1,4-Dideoxy-1,4-imino-D-ribitol hydrochloride | Quantitative |

Table based on data from a convenient synthesis of 1,4-Dideoxy-1,4-imino-D-ribitol from D-Ribose researchgate.net

Contributions to Theoretical and Computational Chemistry Studies

Analysis of Sugar-Protein Interactions via Model Compounds

The study of sugar-protein interactions is crucial for understanding a wide range of biological processes, from cell-cell recognition to host-pathogen interactions uga.edu. Computational methods, such as molecular docking and molecular dynamics simulations, have become indispensable tools for investigating these interactions at the atomic level nih.govnih.govresearchgate.net. In such studies, model compounds that represent key structural features of larger carbohydrates are often employed to simplify the system and focus on specific binding determinants.

This compound is an excellent candidate for use as a model compound in theoretical and computational studies of sugar-protein interactions. Its linear polyhydroxylated structure mimics the backbone of ribose and related sugars, while the primary amine provides a specific site for hydrogen bonding and electrostatic interactions. Although specific computational studies utilizing this compound as a model compound are not widely reported in the literature, its structural attributes make it highly suitable for such applications.

In a typical computational study, this compound could be docked into the binding site of a carbohydrate-binding protein, such as a lectin, to predict its preferred binding orientation and to analyze the key interactions that stabilize the complex researchgate.netnih.gov. Molecular dynamics simulations could then be employed to study the dynamic behavior of the complex, providing insights into the flexibility of both the ligand and the protein binding site and the role of solvent molecules in mediating the interaction scielo.brnih.gov.

Analytical Methodologies for the Characterization and Quantification of 1 Amino 1 Deoxy D Ribitol in Research Contexts

Chromatographic Techniques

Chromatographic methods are fundamental for the separation and purification of 1-Amino-1-deoxy-D-ribitol from complex biological or reaction matrices. These techniques leverage the differential partitioning of the analyte between a mobile phase and a stationary phase to achieve separation.

High-Performance Liquid Chromatography (HPLC) with Evaporative Light-Scattering Detection for Enzymatic Reaction Analysis

High-Performance Liquid Chromatography (HPLC) coupled with an Evaporative Light Scattering Detector (ELSD) is a powerful technique for the analysis of compounds that lack a significant UV chromophore, such as this compound. researchgate.netaocs.org As a product of enzymatic conversion, monitoring its formation and purity within a reaction mixture is critical. biosynth.com

The principle of ELSD involves three stages: nebulization of the HPLC eluent into a fine aerosol, evaporation of the mobile phase in a heated drift tube, and detection of the light scattered by the remaining non-volatile analyte particles. nih.gov The intensity of the scattered light is proportional to the mass of the analyte. researchgate.net This detection method is particularly advantageous for analyzing this compound because it is not dependent on the optical properties of the compound and is compatible with gradient elution, which is often necessary to resolve components in complex enzymatic reaction mixtures. researchgate.netnih.gov The universal response of ELSD allows for the quantification of analytes for which standards may not be available, providing a more uniform response compared to UV detection. researchgate.net

Below is a table representing typical parameters for an HPLC-ELSD method suitable for the analysis of this compound in an enzymatic reaction sample.

| Parameter | Value/Condition |

| HPLC System | Agilent 1200 Series or equivalent |

| Column | Reversed-Phase C18 (e.g., 4.6 x 150 mm, 5 µm) |

| Mobile Phase A | 0.1% Formic Acid in Water |

| Mobile Phase B | Acetonitrile (B52724) |

| Gradient | 5% B to 95% B over 20 minutes |

| Flow Rate | 1.0 mL/min |

| Column Temperature | 30 °C |

| ELSD Detector | SEDEX LT-ELSD™ or equivalent |

| Drift Tube Temp. | 40 °C |

| Nebulizer Gas (N₂) Pressure | 3.5 bar |

Utilization of C18 Reverse-Phase Chromatography for Purification

Reverse-phase chromatography is a cornerstone technique for the purification of polar organic molecules. biotage.com For a highly polar compound like this compound, which contains multiple hydroxyl groups and a primary amine, a C18 reverse-phase column is an effective purification tool. teledyneisco.comhplc.eu The stationary phase consists of silica (B1680970) particles chemically bonded with C18 (octadecyl) alkyl chains, creating a non-polar surface. biotage.comphenomenex.com

The separation mechanism is based on hydrophobic interactions between the solute and the stationary phase. biotage.com A polar mobile phase, typically a mixture of water and a less polar organic solvent like acetonitrile or methanol, is used. phenomenex.com Polar compounds like this compound have a weak affinity for the non-polar stationary phase and elute relatively quickly. This method is highly efficient for separating it from less polar starting materials or byproducts. teledyneisco.com To improve peak shape and retention of ionizable compounds like amines, pH modifiers such as trifluoroacetic acid (TFA) or formic acid are often added to the mobile phase to ensure a consistent ionic state. teledyneisco.combiotage.com

The following table outlines a typical protocol for the purification of this compound using a C18 reverse-phase flash chromatography column.

| Step | Parameter | Description |

| 1. Column Selection | Stationary Phase | C18-bonded silica |

| 2. Equilibration | Solvent | 5% Acetonitrile in Water with 0.1% TFA |

| 3. Sample Loading | Method | Dissolve crude sample in a minimal volume of mobile phase A and inject. |

| 4. Elution | Mobile Phase A | Water with 0.1% TFA |

| Mobile Phase B | Acetonitrile with 0.1% TFA | |

| Gradient | 0-50% B over 30 minutes | |

| 5. Fraction Collection | Detection | UV at 214 nm (for peptide bonds if present) or ELSD |

| 6. Analysis | Method | TLC or analytical HPLC of collected fractions to identify pure compound. |

Spectroscopic Techniques

Spectroscopic techniques are indispensable for the structural elucidation and functional group identification of this compound and its derivatives. These methods provide detailed information about the molecular structure, connectivity, and chemical environment of atoms within the molecule.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation of Derivatives

Nuclear Magnetic Resonance (NMR) spectroscopy is one of the most powerful tools for determining the precise structure of organic molecules, including derivatives of this compound. mdpi.com Both ¹H and ¹³C NMR provide information on the connectivity and chemical environment of the atoms. For a derivative, such as N-acetyl-1-amino-1-deoxy-D-ribitol, NMR can confirm the addition of the acetyl group and verify that the core ribitol (B610474) structure remains intact.

In a ¹H NMR spectrum, the number of signals corresponds to the number of non-equivalent protons. The chemical shift (δ) indicates the electronic environment of the protons, the integration gives the ratio of protons, and the splitting pattern (multiplicity) reveals the number of adjacent protons. For an N-acetyl derivative, a characteristic singlet for the acetyl methyl protons would be expected around δ 2.0 ppm. mdpi.com The protons on the ribitol backbone would appear in the δ 3-4 ppm region.

¹³C NMR spectroscopy provides information about the carbon skeleton. Each unique carbon atom gives a distinct signal. The chemical shift of the carbonyl carbon of the acetyl group would be expected around 170 ppm.

The table below presents hypothetical ¹H NMR data for a derivative, N-acetyl-1-amino-1-deoxy-D-ribitol, based on known chemical shifts for similar structures.

| Proton Assignment | Expected Chemical Shift (δ, ppm) | Multiplicity |

| -NH-CO -CH₃ | ~2.05 | Singlet (s) |

| H-1, H-1' | ~3.2 - 3.4 | Multiplet (m) |

| H-2, H-3, H-4 | ~3.5 - 3.8 | Multiplet (m) |

| H-5, H-5' | ~3.6 - 3.8 | Multiplet (m) |

| -OH | Broad | Singlet (s) |

Mass Spectrometry (MS) Applications in Biosynthetic Pathway Analysis

Mass Spectrometry (MS) is a highly sensitive analytical technique used to determine the mass-to-charge ratio (m/z) of ions, allowing for the determination of molecular weights and elemental composition. In the context of biosynthetic pathways, MS, particularly when coupled with liquid chromatography (LC-MS), is invaluable for identifying and quantifying metabolic intermediates. creative-proteomics.com

This compound is a known precursor in the biosynthesis of riboflavin (B1680620) (vitamin B2). nih.govresearchgate.net The pathway begins with GTP and ribulose 5-phosphate and proceeds through several enzymatic steps. researchgate.net LC-MS can be used to analyze cell extracts and track the presence and abundance of intermediates like this compound. creative-proteomics.comnih.gov In positive ion mode, the molecule would be detected as its protonated form, [M+H]⁺. High-resolution mass spectrometry can provide an exact mass measurement, which helps in confirming the elemental formula. Tandem mass spectrometry (MS/MS) can be used to fragment the parent ion, yielding a characteristic fragmentation pattern that serves as a structural fingerprint for definitive identification. researchgate.net

The table below lists the key mass spectrometric data for this compound in the context of biosynthetic pathway analysis.

| Parameter | Value |

| Molecular Formula | C₅H₁₃NO₄ |

| Monoisotopic Mass | 151.0845 Da |

| Expected [M+H]⁺ Ion (m/z) | 152.0917 |

| Technique | Liquid Chromatography-Mass Spectrometry (LC-MS) |

| Ionization Mode | Electrospray Ionization (ESI), Positive Mode |

| Application | Identification of intermediates in Riboflavin biosynthesis. |

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is a rapid and non-destructive technique used to identify the functional groups present in a molecule. wpmucdn.com It is based on the principle that molecular bonds vibrate at specific frequencies. When a molecule is exposed to infrared radiation, it absorbs energy at frequencies corresponding to its natural vibrational modes.

The IR spectrum of this compound would exhibit characteristic absorption bands corresponding to its key functional groups: the primary amine (-NH₂), the multiple hydroxyl (-OH) groups, and the alkyl (C-H) bonds. openstax.orgpressbooks.pub The O-H stretching vibrations typically appear as a very broad and strong band in the 3200-3600 cm⁻¹ region due to hydrogen bonding. The N-H stretching of the primary amine appears in the same region (3300-3500 cm⁻¹) but is usually sharper and less intense than the O-H band, often appearing as two distinct peaks for the symmetric and asymmetric stretches. orgchemboulder.com

The table below summarizes the expected characteristic IR absorption bands for the functional groups in this compound.

| Functional Group | Type of Vibration | Expected Wavenumber (cm⁻¹) | Intensity |

| O-H (Alcohol) | Stretch, H-bonded | 3200 - 3600 | Strong, Broad |

| N-H (Primary Amine) | Stretch | 3300 - 3500 | Medium, Sharp (two peaks) |

| C-H (Alkyl) | Stretch | 2850 - 2960 | Medium to Strong |

| N-H (Primary Amine) | Bend (Scissoring) | 1580 - 1650 | Medium to Strong |

| C-O (Alcohol) | Stretch | 1000 - 1250 | Strong |

Capillary Electrophoresis for Related Sugar Separations

Capillary electrophoresis (CE) has emerged as a powerful analytical technique for the separation and quantification of a wide range of molecules, including sugars and their derivatives. wikipedia.org Its advantages over traditional chromatographic methods include high separation efficiency, short analysis times, and low consumption of samples and reagents. mdpi.com For the analysis of amino sugars and related compounds like this compound, which lack a strong chromophore for direct UV detection, various CE methodologies have been developed. These approaches often involve derivatization to introduce a fluorescent or UV-absorbing tag, or the use of indirect detection methods in highly alkaline conditions.

One common strategy is pre-column derivatization to attach a fluorescent tag to the amino group of the sugar. For instance, 3-(4-carboxybenzoyl)-2-quinolinecarboxaldehyde has been successfully used as a derivatizing agent for various amino sugars. The resulting highly fluorescent isoindole derivatives can be separated by high-performance capillary electrophoresis and detected at very low levels using a laser-induced fluorescence (LIF) detector. nih.gov This method has been applied to the analysis of monosaccharides and acid-hydrolyzed polysaccharides. nih.gov

Another approach involves the use of micellar electrokinetic chromatography (MEKC), a modification of CE that allows for the separation of both neutral and charged analytes. wikipedia.org In MEKC, a surfactant is added to the background electrolyte at a concentration above its critical micelle concentration, forming micelles that act as a pseudo-stationary phase. wikipedia.org Analytes can partition between the aqueous buffer and the micelles, allowing for separation based on their hydrophobicity and charge. wikipedia.org MEKC has been optimized for the separation of amino acids after derivatization with reagents like naphthalene-2,3-dicarboxaldehyde, achieving low limits of detection in the nanomolar range. nih.govnih.gov

For underivatized sugars, separation can be achieved in highly alkaline buffers. At a high pH, the hydroxyl groups of the sugars can deprotonate, allowing them to be separated as anions in an electric field. mdpi.comelsevierpure.com This method, often coupled with indirect UV detection, has been used for the simultaneous analysis of neutral sugars, amino sugars, and sugar alcohols. elsevierpure.com By reversing the electroosmotic flow, the separation of these related compounds can be improved. elsevierpure.com For example, a method using a highly alkaline buffer allowed for the separation of 28 different carbohydrates in under 25 minutes. elsevierpure.com

The separation of N-acetylated amino sugars, such as N-acetylglucosamine and N-acetylgalactosamine, has also been extensively studied using CE. nih.gov These compounds can be derivatized by reductive amination with various dyes, such as 2-aminobenzoic acid, and then separated using capillary zone electrophoresis (CZE) with borate (B1201080) complexation. nih.gov This approach has been shown to provide low detection limits in the micromolar range. nih.gov

The following table summarizes various CE and MEKC methods used for the separation of sugars and amino acids, which are relevant to the analysis of this compound and related compounds.

| Analyte Class | Method | Derivatization Reagent | Background Electrolyte | Separation Conditions | Detection | Reference |

| Amino Sugars | HPCE | 3-(4-Carboxybenzoyl)-2-quinolinecarboxaldehyde | Not specified | Not specified | Laser-Induced Fluorescence | nih.gov |

| Amino Acids | MEKC | Naphthalene-2,3-dicarboxaldehyde | 25 mM Phosphate (B84403), 30 mM SDS, pH 8.3 | 29 kV, 25 °C | Not specified | nih.gov |

| Neutral and Amino Sugars, Sugar Alcohols | CE | None (underivatized) | Highly alkaline | Reversed electroosmotic flow | Indirect UV | elsevierpure.com |

| N-Acetylamino Sugars | CZE | 2-Aminobenzoic acid | Borate buffer | Not specified | UV | nih.gov |

| Underivatized Sugars and Amino Acids | CE | None (underivatized) | 20 mM Benzoate, 0.5 mM MTAB, pH 12.0 | -25 kV, 22 °C | Indirect UV (225 nm) | oup.com |

Future Directions in the Research of 1 Amino 1 Deoxy D Ribitol

Exploration of Novel Biocatalytic Pathways for Synthesis

The pursuit of green and sustainable chemical manufacturing has spurred interest in biocatalysis for the synthesis of complex molecules like 1-amino-1-deoxy-D-ribitol. Future research is anticipated to focus on harnessing the power of enzymes to create novel and efficient synthetic routes, moving away from traditional chemical methods that often require harsh conditions and extensive use of protecting groups.

A particularly promising avenue of exploration lies in the use of transaminases (TAs), specifically ω-transaminases (ω-TAs). nih.gov These pyridoxal-5'-phosphate (PLP)-dependent enzymes catalyze the transfer of an amino group from an amine donor to a ketone or aldehyde acceptor. rsc.orgaalto.fi A key advantage of ω-TAs is their versatility and lack of need for complex cofactor regeneration systems, making them economically and environmentally attractive for industrial applications. nih.gov Research will likely focus on identifying or engineering ω-TAs that can directly aminate D-ribose or D-ribulose to stereoselectively produce this compound.

Sugar aminotransferases, a class of enzymes that stereoselectively transfer an amino group to a sugar substrate, also represent a significant area of future investigation. acs.org Studies have shown that different aminotransferases can exhibit distinct stereoselectivity, transferring the amino group to either axial or equatorial positions on the sugar ring. acs.org This inherent selectivity could be exploited to develop highly specific biocatalytic processes for the synthesis of this compound and its stereoisomers.

| Biocatalytic Approach | Enzyme Class | Potential Substrate | Key Advantages |

| Direct Amination | ω-Transaminase (ω-TA) | D-Ribose, D-Ribulose | High versatility, no complex cofactor regeneration required. nih.gov |

| Stereoselective Amination | Sugar Aminotransferase | D-Ribulose | High stereoselectivity for producing specific isomers. acs.org |

| Multi-enzyme Cascade | Oxidoreductase & Transaminase | D-Ribose | One-pot synthesis, increased efficiency, reduced waste. aalto.fi |

Advanced Applications in Synthetic Organic Chemistry

The unique structural features of this compound, namely its multiple stereocenters and the presence of both hydroxyl and amino functional groups, make it a valuable building block in synthetic organic chemistry. Future research is expected to expand its application in the stereoselective synthesis of complex and biologically active molecules.

A significant area of development will be its use as a chiral auxiliary. sigmaaldrich.com A chiral auxiliary is a temporary stereogenic unit that is incorporated into a molecule to control the stereochemical outcome of a subsequent reaction. wikipedia.org The inherent chirality of this compound can be leveraged to direct the formation of new stereocenters in a predictable manner, after which the auxiliary can be cleaved and potentially recycled. sigmaaldrich.com This strategy is crucial for the synthesis of enantiomerically pure pharmaceuticals, where a specific stereoisomer is often responsible for the desired therapeutic effect.

Moreover, this compound is an ideal precursor for the synthesis of iminosugars and other glycoconjugates. Iminosugars are carbohydrate mimetics where the ring oxygen has been replaced by a nitrogen atom, and they are known to be potent inhibitors of glycosidases and glycosyltransferases, with applications in treating diabetes, viral infections, and cancer. nih.gov For instance, the synthesis of 1,4-dideoxy-1,4-imino-D-ribitol (DRB), a pyrrolidine-based iminosugar, has been achieved from D-ribose, highlighting the potential of ribose-derived amines in constructing these complex heterocyclic systems. researchgate.net

Future synthetic strategies will likely explore the use of this compound in multicomponent reactions and as a scaffold for combinatorial libraries to generate a diverse range of novel compounds for drug discovery and materials science.

| Synthetic Application | Description | Significance |

| Chiral Auxiliary | Temporarily incorporated to control stereochemistry in asymmetric synthesis. sigmaaldrich.comwikipedia.org | Production of enantiomerically pure pharmaceuticals and bioactive molecules. |

| Precursor for Iminosugars | Serves as a starting material for the synthesis of nitrogen-containing sugar analogues like 1,4-dideoxy-1,4-imino-D-ribitol. researchgate.net | Development of potent enzyme inhibitors for various therapeutic areas. nih.gov |

| Building Block for Glycoconjugates | Used in the synthesis of molecules containing both carbohydrate and non-carbohydrate components. | Creation of novel biomaterials and therapeutic agents. |

| Scaffold for Combinatorial Chemistry | Provides a core structure for the generation of diverse molecular libraries. | Acceleration of drug discovery and materials development. |

Deeper Elucidation of its Roles in Diverse Microbial Metabolisms

While the metabolic pathways of many common sugars are well-established, the fate of amino sugars like this compound in microbial systems remains a relatively unexplored area. Future research will be crucial in mapping out the metabolic routes for its utilization and understanding its impact on microbial physiology and ecology.

Insights can be drawn from the known metabolic pathways of the parent compound, D-ribitol. In bacteria such as Lactobacillus casei, D-ribitol is transported into the cell and phosphorylated by a phosphotransferase system (PTS). nih.gov The resulting D-ribitol-5-phosphate is then oxidized to D-ribulose-5-phosphate by a dehydrogenase, which is subsequently converted to D-xylulose-5-phosphate by an epimerase, thereby entering the central pentose (B10789219) phosphate (B84403) pathway. nih.gov It is plausible that this compound follows a similar initial phosphorylation step. Subsequent deamination could then yield a keto-sugar phosphate, allowing it to enter glycolysis or the pentose phosphate pathway.

The study of amino sugar metabolism in the gut microbiome provides further clues. nih.gov Gut microbes possess diverse enzymatic machinery to utilize amino sugars derived from dietary glycans. nih.gov These pathways often involve deacetylation, deamination, and phosphorylation to convert the amino sugars into intermediates of central carbon metabolism. pathbank.org Future research could employ metagenomic and metabolomic approaches to identify the specific genes and enzymes involved in the degradation of this compound in various microbial communities.

Understanding these metabolic pathways is not only of fundamental scientific interest but also has potential biotechnological applications. For example, engineering microorganisms to efficiently utilize this compound could be a strategy for bioremediation or for the production of value-added chemicals from amino sugar-rich biomass.

| Putative Metabolic Step | Enzyme Type | Precursor | Product | Rationale/Analogy |

| Transport and Phosphorylation | Phosphotransferase System (PTS) | This compound | This compound-5-phosphate | Analogous to D-ribitol transport in Lactobacillus casei. nih.gov |

| Oxidative Deamination | Aminotransferase / Dehydrogenase | This compound-5-phosphate | D-Ribulose-5-phosphate | Common step in amino sugar catabolism to enter central pathways. pathbank.org |

| Isomerization/Epimerization | Isomerase / Epimerase | D-Ribulose-5-phosphate | D-Xylulose-5-phosphate | Key step in the pentose phosphate pathway. nih.gov |

Development of Advanced Analytical Techniques for Comprehensive Profiling

The accurate detection and quantification of this compound in complex biological and environmental samples are essential for advancing research into its synthesis, applications, and metabolic roles. Due to its high polarity and non-volatile nature, direct analysis is challenging, necessitating the development and refinement of advanced analytical techniques. restek.com

Gas chromatography-mass spectrometry (GC-MS) is a powerful tool for the analysis of small molecules, but it requires chemical derivatization to make polar compounds like amino sugars volatile. restek.com Future research will likely focus on optimizing existing derivatization methods, such as the formation of alditol acetates or trimethylsilyl (B98337) (TMS) ethers, to improve sensitivity and reproducibility. acs.orgresearchgate.net The development of automated, in-time derivatization workflows can also enhance data quality and sample throughput by minimizing the degradation of derivatives. newfoodmagazine.com

Liquid chromatography-mass spectrometry (LC-MS), particularly with hydrophilic interaction chromatography (HILIC), is well-suited for the analysis of polar compounds without the need for derivatization. ugent.be However, separating sugar isomers can still be challenging. strath.ac.uk Future developments may involve the use of novel stationary phases and mobile phase compositions to improve chromatographic resolution. Furthermore, chemical tagging of the amino group through reductive amination can enhance ionization efficiency in electrospray ionization (ESI) and improve the separation of isomers. strath.ac.uk

The integration of these advanced analytical platforms with stable isotope labeling techniques will be instrumental in metabolic flux analysis and in tracing the metabolic fate of this compound in living systems. acs.org High-resolution mass spectrometry will continue to be indispensable for the accurate identification and structural elucidation of novel metabolites and synthetic products. strath.ac.uk

| Analytical Technique | Principle | Sample Preparation | Future Developments |

| GC-MS | Separation of volatile compounds followed by mass analysis. | Derivatization (e.g., alditol acetates, TMS ethers) is required. acs.orgresearchgate.net | Optimization of derivatization, automated workflows. newfoodmagazine.com |

| LC-MS (HILIC) | Separation of polar compounds based on partitioning between a polar stationary phase and a less polar mobile phase. ugent.be | Often minimal, but tagging (reductive amination) can improve performance. strath.ac.uk | Novel stationary phases, improved isomer separation. |

| Isotope Ratio MS (IRMS) | Coupled with GC to measure stable isotope ratios (e.g., ¹⁵N). | Derivatization to alditol acetates. acs.org | Application in stable isotope probing (SIP) to trace metabolic pathways. |

Q & A

Q. How does the stereochemical configuration of this compound influence its interaction with carbohydrate-processing enzymes?

- Methodological Answer : Molecular docking (AutoDock Vina) and MD simulations show ribitol’s C2/C3 hydroxyls form hydrogen bonds with active-site residues (e.g., Glu152 in ribitol dehydrogenase) . Site-directed mutagenesis (e.g., E152A) and kinetic assays (, ) quantify stereochemical dependency. Compare with arabinitol’s weaker binding ( 10x higher) to map enzyme specificity.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.